N-mesityl-2-(2-quinolinylthio)acetamide
Description
N-Mesityl-2-(2-quinolinylthio)acetamide is a synthetic acetamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen atom of the acetamide core and a 2-quinolinylthio substituent at the α-carbon.
Properties
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13-10-14(2)20(15(3)11-13)22-18(23)12-24-19-9-8-16-6-4-5-7-17(16)21-19/h4-11H,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOJMLBGCVOVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following table and analysis highlight key structural, physicochemical, and biological differences between N-mesityl-2-(2-quinolinylthio)acetamide and its analogs:
Structural and Physicochemical Comparisons
- Core Modifications: The mesityl group in the target compound and CNS-11/CNS-11g enhances lipophilicity and metabolic stability compared to simpler aryl groups (e.g., dichlorophenyl in ). Quinolinylthio vs. Thiazole-containing analogs (e.g., ) prioritize hydrogen-bonding interactions for coordination or antitumor activity.
- Hydrogen Bonding and Rotatable Bonds: The target compound’s low hydrogen bond donors/acceptors (~4 acceptors, 1 donor) align with CNS-11/CNS-11g, making them superior to EGCG (6 acceptors, 8 donors) in crossing the blood-brain barrier . In contrast, carcinogenic nitrofurans (e.g., NFTA ) have higher hydrogen bond capacity (5 acceptors, 2 donors), reducing bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
